molecular formula C19H21N3O3 B5553816 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide

カタログ番号 B5553816
分子量: 339.4 g/mol
InChIキー: MFGAZEXFQHHYLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs . It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the 1,3-benzodioxol-5-ylmethyl group would likely be key structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the functional groups present in the molecule .

科学的研究の応用

Antioxidant Activity

Compounds containing a 1,3-benzodioxole moiety have been synthesized and evaluated for their antioxidant activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially exhibit similar antioxidant properties .

Psychotherapy

Alternative entactogens to 3,4-methylenedioxymethamphetamine (MDMA) with potential applications in psychotherapy have been studied . Given the structural similarity, it’s possible that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could have similar applications .

Cancer Treatment

Compounds with a 1,3-benzodioxole moiety have shown potential in inhibiting the growth of cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. This suggests a potential application in cancer treatment.

Alzheimer’s Disease Treatment

Some compounds with a 1,3-benzodioxole moiety have been studied for their potential as a therapeutic agent for Alzheimer’s disease. This could be another potential application for "4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide".

Sedative

Compounds containing a 1,3-benzodioxole moiety were reported to possess sedative activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially have sedative properties .

Anticonvulsant

Compounds with a 1,3-benzodioxole moiety have been reported to possess anticonvulsant activity . This suggests that “4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide” could potentially have anticonvulsant properties .

作用機序

The mechanism of action of this compound would depend on its biological targets. Many piperazine derivatives have neurological effects, acting on receptors or transporters in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Many piperazine derivatives have psychoactive effects and can be hazardous if misused .

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential uses .

特性

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h1-7,12H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGAZEXFQHHYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide

Synthesis routes and methods

Procedure details

The title compound was prepared from piperazine-1-carboxylic acid phenylamide and benzo[1,3]dioxole-5-carbaldehyde. 1H NMR (400 MHz, CDCl3): 7.36-7.24 (m, 4H), 7.05-6.99 (m, 1H), 6.86 (br s, 1H), 6.77-6.72 (m, 2H), 6.43 (br s, 1H), 5.95 (s, 2H), 3.50-3.46 (m, 4H), 3.43 (s, 2H), 2.46-2.42 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。